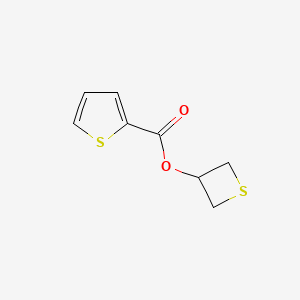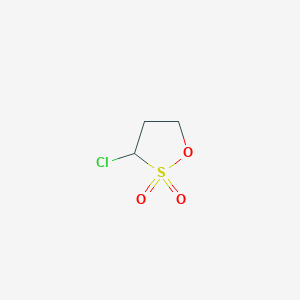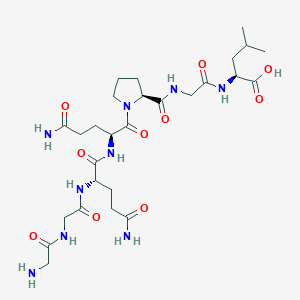
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is a peptide compound composed of six amino acids: glycine, glutamine, proline, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using techniques like mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.
Applications De Recherche Scientifique
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in neurodegenerative conditions . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione synthesis.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
742068-53-7 |
|---|---|
Formule moléculaire |
C27H45N9O10 |
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H45N9O10/c1-14(2)10-17(27(45)46)34-23(41)13-32-25(43)18-4-3-9-36(18)26(44)16(6-8-20(30)38)35-24(42)15(5-7-19(29)37)33-22(40)12-31-21(39)11-28/h14-18H,3-13,28H2,1-2H3,(H2,29,37)(H2,30,38)(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,45,46)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
YJDXFWYRHLAYKO-XSLAGTTESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


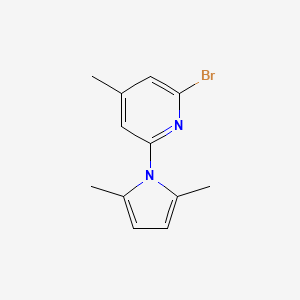
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)

![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

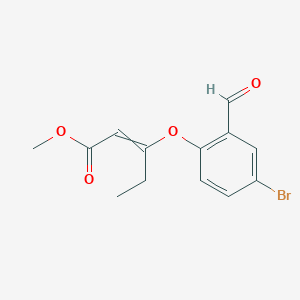
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

